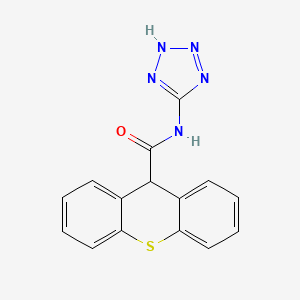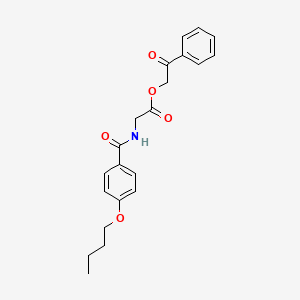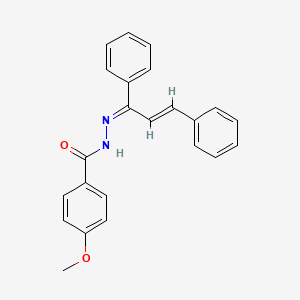
4-chloro-N-(3-chloro-2-methylphenyl)benzamide
Vue d'ensemble
Description
4-chloro-N-(3-chloro-2-methylphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CCMB and has a molecular formula of C14H11Cl2NO.
Applications De Recherche Scientifique
Structural Analysis and Crystallography
- Studies on similar compounds, like N-(4-Methylphenyl)benzamide, highlight their crystal structure and molecular interactions, such as hydrogen bonding. These insights are crucial for understanding the chemical behavior of related compounds like 4-chloro-N-(3-chloro-2-methylphenyl)benzamide (Gowda, Tokarčı́k, Kožíšek, & Sowmya, 2007).
Weak Interaction Analysis
- Research on halogen-substituted benzanilides, including compounds similar to 4-chloro-N-(3-chloro-2-methylphenyl)benzamide, focuses on understanding weak interactions involving halogens. This is crucial for predicting how these compounds might interact in various environments (Chopra & Row, 2005).
Aggregation and Molecular Interaction Studies
- Investigations into the aggregation behaviors of related compounds, such as isomeric imides, provide insights into weak hydrogen bonding and halogen bonding contacts. These studies are essential for understanding the potential applications of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide in various fields (Mocilac, Farrell, Lough, Jelsch, & Gallagher, 2018).
Antidepressant Synthesis
- Research has been conducted on the synthesis of antidepressants, including the use of related compounds as intermediates. This demonstrates the potential of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide in pharmaceutical applications (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Antitubercular Activity
- Studies on derivatives of similar compounds indicate potential antitubercular properties. This suggests possible research avenues for 4-chloro-N-(3-chloro-2-methylphenyl)benzamide in the treatment of tuberculosis (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Crystal Structure and Conformation
- Research into the crystal structure and conformation of similar compounds provides foundational knowledge for understanding the physical and chemical properties of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide (Gowda, Foro, Sowmya, & Fuess, 2008).
In Silico Evaluation
- In silico studies, such as molecular docking and simulations, play a crucial role in predicting the biological activity and interactions of compounds, which is relevant for 4-chloro-N-(3-chloro-2-methylphenyl)benzamide. Such studies are integral in drug development and pharmacological research (Thakal, Singh, & Singh, 2020).
Potential in Anticancer Agents
- The synthesis of derivatives and their evaluation as anticancer agents indicate the potential use of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide in cancer research and treatment. This showcases its role in the development of novel therapeutic agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).
Application in Nervous System Disorders
- Studies on benzamides, including compounds structurally related to 4-chloro-N-(3-chloro-2-methylphenyl)benzamide, reveal their potential as neuroleptics. This opens avenues for research into nervous system disorders and the development of relevant medications (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Antimicrobial Potential
- The antimicrobial activity of benzamide derivatives suggests the application of 4-chloro-N-(3-chloro-2-methylphenyl)benzamide in creating antimicrobial agents. This is critical in addressing bacterial and fungal infections (Sethi, Arora, Saini, & Jain, 2016).
Propriétés
IUPAC Name |
4-chloro-N-(3-chloro-2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-12(16)3-2-4-13(9)17-14(18)10-5-7-11(15)8-6-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSQKQLYBLZQIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-chloro-2-methylphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]phenylalaninate](/img/structure/B3837427.png)








![2,8-dimethyl-5-(trifluoroacetyl)-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B3837508.png)
![N-cyclopropyl-2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3837516.png)

